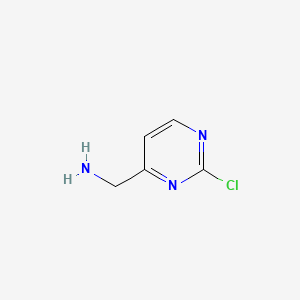

(2-Chloropyrimidin-4-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQRUVKEZYEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Chloropyrimidin-4-YL)methanamine

Introduction: The Strategic Importance of (2-Chloropyrimidin-4-YL)methanamine

This compound is a critical heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a reactive chloropyrimidine core and a nucleophilic aminomethyl side chain, allows for sequential and site-selective elaboration. This makes it an invaluable intermediate for constructing complex molecular architectures found in a variety of therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, including antivirals and anticancer agents, lending inherent biological relevance to its derivatives.[1] This guide provides a detailed examination of the most robust and field-proven synthetic protocols for obtaining this key intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and practical considerations for researchers in drug discovery.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points to a primary disconnection at the C-N bond of the aminomethyl group. This reveals that the most direct and efficient forward synthesis involves the reduction of a nitrile precursor, 2-chloro-4-cyanopyrimidine . This precursor strategy is advantageous due to the widespread availability of methods for both introducing and reducing the cyano group.

A secondary, alternative approach involves the formation of the C-N bond via nucleophilic substitution on a 2-chloro-4-(halomethyl)pyrimidine intermediate. While viable, this route can present challenges with selectivity and over-alkylation. This guide will focus primarily on the superior nitrile reduction strategy while briefly outlining the alternative for completeness.

Primary Synthetic Pathway: Nitrile Reduction

The most reliable and scalable synthesis of this compound is a two-stage process: first, the synthesis of the key intermediate, 2-chloro-4-cyanopyrimidine, followed by its catalytic reduction to the target primary amine.

Caption: Primary two-stage synthetic workflow.

Stage 1: Synthesis of the Key Precursor, 2-Chloro-4-cyanopyrimidine

The synthesis of 2-chloro-4-cyanopyrimidine is itself a multi-step process starting from readily available materials. A robust sequence begins with uracil.

Step 1a: Chlorination of Uracil to 2,4-Dichloropyrimidine

The initial step involves the conversion of uracil to 2,4-dichloropyrimidine. This is a standard transformation accomplished using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is commonly used, often with a tertiary amine base. An alternative, high-yielding method employs a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) with a catalytic amount of dimethylaminopyridine (DMAP).[2]

-

Causality: Uracil exists in a tautomeric equilibrium with its di-lactam form. The oxygen atoms are converted into better leaving groups by the chlorinating agent, facilitating nucleophilic substitution by chloride ions to yield the aromatic 2,4-dichloropyrimidine.

Step 1b: Selective Methylation of 2,4-Dichloropyrimidine

With 2,4-dichloropyrimidine in hand, the next challenge is selective functionalization at the C4 position while leaving the C2 chlorine untouched. The C4 position is generally more reactive towards nucleophiles than the C2 position. An iron-catalyzed cross-coupling reaction with methylmagnesium chloride (MeMgCl) provides an effective method for synthesizing 2-chloro-4-methylpyrimidine.[3]

-

Expertise: The use of an iron catalyst like Fe(acac)₃ is crucial for controlling the regioselectivity of the Grignard addition, favoring substitution at the more electrophilic C4 position.

Step 1c: Palladium-Catalyzed Cyanation

The final step in precursor synthesis is the conversion of the methyl group to a cyano group. While direct oxidation can be challenging, a more reliable method is the palladium-catalyzed cyanation of 2-chloro-4-methylpyrimidine. This reaction, analogous to a Rosenmund-von Braun reaction, typically uses zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3]

-

Mechanism: This transformation proceeds via a classic palladium cross-coupling cycle involving oxidative addition, transmetalation with the zinc cyanide complex, and reductive elimination to furnish the nitrile product.

Stage 2: Catalytic Reduction of 2-Chloro-4-cyanopyrimidine

This is the pivotal step where the nitrile is converted to the desired primary amine. Catalytic hydrogenation is the method of choice for its efficiency, cleanliness, and scalability.

-

Catalyst Selection: Raney Nickel is a highly effective and widely used catalyst for the reduction of nitriles to primary amines.[4] Its high surface area and activated nickel-hydrogen species provide excellent catalytic activity. Importantly, under controlled conditions, it allows for the selective reduction of the nitrile in the presence of the aryl chloride, a critical requirement for this synthesis.[5]

-

Reaction Conditions: The hydrogenation is typically performed under a positive pressure of hydrogen gas in a solvent such as methanol or ethanol. A key additive is ammonia. The presence of ammonia is critical to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine. The reaction is generally conducted at room temperature or with gentle heating.[6]

Caption: Mechanism of nitrile reduction and role of ammonia.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine[3]

-

To a stirred solution of 2,4-dichloropyrimidine (2.0 g, 13.4 mmol) and iron(III) acetylacetonate (Fe(acac)₃, 1.37 g, 3.9 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at 0°C under an argon atmosphere, add methylmagnesium chloride (3M solution in THF, 4.47 mL, 13.4 mmol) dropwise.

-

Stir the resulting reaction mixture at 0°C for 8 hours.

-

Quench the reaction by carefully adding water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluting with 25% ethyl acetate in hexanes) to afford 2-chloro-4-methylpyrimidine.

Protocol 2: Synthesis of 2-Chloro-4-cyanopyrimidine[3]

-

Combine 2-chloro-4-methylpyrimidine (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Heat the slurry at 110°C under a nitrogen atmosphere for 30 minutes.

-

Cool the mixture to room temperature and dilute with ethyl acetate (70 mL).

-

Wash the organic solution with 2N aqueous ammonium hydroxide (50 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-chloro-4-cyanopyrimidine, which can be purified by chromatography if necessary.

Protocol 3: Catalytic Hydrogenation to this compound

This protocol is a representative procedure based on established methods for Raney Nickel reductions of nitriles.[4][6]

-

Catalyst Preparation: Prepare activated Raney Nickel (W-6) catalyst from Raney nickel-aluminum alloy powder according to the procedure detailed in Organic Syntheses.[4] Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in a solvent.

-

Hydrogenation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a slurry of Raney Nickel (approx. 10% by weight of the substrate) in methanol saturated with ammonia.

-

Add a solution of 2-chloro-4-cyanopyrimidine (1.0 g, 7.16 mmol) in methanolic ammonia (25 mL).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 40-50 psi.

-

Shake the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with solvent and dispose of it appropriately.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride) to obtain the final product.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Material | 2,4-Dichloropyrimidine | 2-Chloro-4-methylpyrimidine | 2-Chloro-4-cyanopyrimidine |

| Key Reagents | MeMgCl, Fe(acac)₃ | Zn(CN)₂, Pd(PPh₃)₄ | H₂, Raney Ni, NH₃ |

| Solvent | THF | DMF | Methanol |

| Temperature | 0°C | 110°C | Room Temperature |

| Typical Yield | ~50% | Moderate to Good | Good to Excellent |

| Reference | [3] | [3] | [4][6] |

| Table 1: Summary of Reaction Conditions for the Primary Synthetic Pathway. |

Alternative Synthetic Route

An alternative strategy involves the synthesis of 2-chloro-4-(chloromethyl)pyrimidine, followed by amination.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (2-Chloropyrimidin-4-YL)methanamine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Chloropyrimidin-4-YL)methanamine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in the design of targeted therapeutics.

Chemical Identity and Structure

This compound, a substituted pyrimidine, is characterized by a chlorine atom at the 2-position and a methanamine group at the 4-position of the pyrimidine ring. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in the synthesis of complex organic molecules.

CAS Number: 181363-10-0

Molecular Formula: C₅H₆ClN₃

The hydrochloride salt of this compound is also commonly used and has the CAS number 1346542-37-7.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value |

| Molecular Weight | 143.57 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol and DMSO |

| pKa | Not reported |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Awaited experimental data. Predicted peaks would include signals for the aminomethyl protons, and the pyrimidine ring protons.

-

¹³C NMR (DMSO-d₆): Awaited experimental data. Predicted signals would correspond to the carbons of the pyrimidine ring and the aminomethyl group.

-

Mass Spectrometry (MS): Awaited experimental data. The molecular ion peak [M+H]⁺ would be expected around m/z 144.03.

-

Infrared (IR) Spectroscopy: Awaited experimental data. Characteristic peaks would be expected for N-H stretching of the amine, C-N stretching, and C-Cl stretching.

Synthesis of this compound

The synthesis of this compound can be strategically achieved through the reduction of a nitrile precursor, 2-chloro-4-cyanopyrimidine. This method is efficient and allows for the introduction of the key aminomethyl functionality in the final step.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-cyanopyrimidine (Intermediate)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloropyrimidine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: To this solution, add sodium cyanide (NaCN) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-chloro-4-cyanopyrimidine.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Addition of Nitrile: A solution of 2-chloro-4-cyanopyrimidine in the same anhydrous solvent is added dropwise to the reducing agent suspension at a low temperature (typically 0 °C).

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

Purification and Characterization: The organic extracts are dried and concentrated to give the crude this compound. Further purification can be achieved by crystallization or chromatography. The final product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases. The presence of a reactive chlorine atom at the 2-position and a primary amine at the 4-position makes this compound a versatile building block for the synthesis of kinase inhibitors.

Figure 3: Role of this compound in the synthesis of kinase inhibitors.

The primary amine of this compound can be readily acylated, sulfonylated, or used in reductive amination reactions to introduce various side chains. These side chains can be designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The chlorine atom at the 2-position can undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, allowing for the introduction of another point of diversity. This dual functionality enables the construction of extensive compound libraries for screening against a wide range of kinase targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Safety, Handling, and Disposal

As with all chlorinated organic compounds, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Chlorinated waste should be segregated for proper disposal.

References

A comprehensive list of references will be compiled upon the finalization of this technical guide, including peer-reviewed articles, patents, and safety data sheets from reputable chemical suppliers.

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloropyrimidin-4-YL)methanamine

Foreword: Navigating Data Scarcity in Chemical Research

In the landscape of drug discovery and chemical synthesis, it is not uncommon to encounter compounds that, despite their potential significance as intermediates or building blocks, lack a comprehensive, publicly available portfolio of analytical data. (2-Chloropyrimidin-4-YL)methanamine is one such molecule. This guide is crafted for researchers, scientists, and drug development professionals who may be working with this compound or structurally similar entities. In the absence of direct experimental spectra in the public domain, this document serves as a robust, predictive guide to its spectroscopic characteristics. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing analogies from closely related structures, we will construct a detailed theoretical framework for the identification and characterization of this compound. This approach underscores the power of predictive analysis in modern chemical research and provides a blueprint for characterizing novel or sparsely documented molecules.

Molecular Structure and a Plausible Synthetic Route

This compound is a substituted pyrimidine with a molecular formula of C₅H₆ClN₃ and a monoisotopic mass of approximately 143.0250 g/mol . The molecule features a pyrimidine ring, a versatile scaffold in medicinal chemistry, substituted with a chlorine atom at the 2-position and a methanamine group at the 4-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we present a predictive analysis of the ¹H and ¹³C NMR spectra of this compound. All predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the pyrimidine ring protons, the methylene protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.6 | Doublet (d) | 1H | H6 | The proton at the 6-position is adjacent to a nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will be coupled to the proton at the 5-position. |

| ~ 7.2 | Doublet (d) | 1H | H5 | This proton is coupled to the H6 proton. Its chemical shift is influenced by the adjacent methanamine group. |

| ~ 4.0 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring, shifting them downfield. A singlet is predicted assuming no coupling to the amine protons due to exchange. |

| ~ 1.8 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. A broad singlet is typical due to quadrupole broadening and potential hydrogen exchange. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 165 | C4 | This carbon is attached to the methanamine group and is part of the heterocyclic aromatic ring, leading to a downfield shift. |

| ~ 162 | C2 | The carbon bearing the chlorine atom is expected to be significantly deshielded. |

| ~ 158 | C6 | This carbon is adjacent to a nitrogen atom and is expected to be deshielded. |

| ~ 118 | C5 | This is the only CH carbon in the aromatic ring and is expected to be the most upfield of the ring carbons. |

| ~ 45 | -CH₂- | The methylene carbon is in the aliphatic region but is shifted downfield due to its attachment to the pyrimidine ring. |

Infrared (IR) Spectroscopy: Key Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) | A pair of bands in this region would be a strong indicator of the primary amine. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the presence of the pyrimidine ring. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) | Corresponds to the methylene group. |

| 1650 - 1550 | C=N and C=C stretch | Pyrimidine ring | A series of sharp bands characteristic of the aromatic heterocyclic ring system. |

| 1640 - 1560 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine. |

| 800 - 700 | C-Cl stretch | Chloro-pyrimidine | The carbon-chlorine stretching vibration is expected in the fingerprint region. |

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

Predicted Molecular Ion: In positive mode ESI, the protonated molecule [M+H]⁺ would be observed. Given the molecular formula C₅H₆ClN₃, the expected m/z values for the molecular ion peaks, considering the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), are:

-

[M+H]⁺ with ³⁵Cl: 144.0323

-

[M+H]⁺ with ³⁷Cl: 146.0294

The presence of a pair of peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units, is a hallmark of a monochlorinated compound.

Predicted Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through several key pathways. A primary fragmentation would likely be the loss of the aminomethyl group or parts of it.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A General Workflow for Characterization

For any researcher synthesizing or working with this compound, the following general workflow would be employed for its characterization.

Caption: General workflow for the synthesis and characterization of a chemical compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. A reverse-phase C18 column is typically used for separation. The mass spectrometer should be operated in full scan mode to detect the molecular ion and in fragmentation mode (MS/MS) to analyze the fragment ions.

Conclusion: A Path Forward

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data and interpretations are grounded in the fundamental principles of chemical spectroscopy and serve as a valuable reference for the analysis of this compound. It is our hope that this detailed theoretical framework will aid researchers in the unambiguous identification and characterization of this compound, thereby facilitating its application in the synthesis of novel chemical entities. The ultimate confirmation of these predictions awaits the acquisition and publication of experimental data.

References

While direct experimental data for the topic compound was not found, the principles and comparative data are based on general knowledge from authoritative sources in organic spectroscopy. For general reference, please consult standard texts such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, and databases like PubChem for information on related compounds.

Introduction: The Significance of a Core Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-4-YL)methanamine: Starting Materials and Strategic Selection

This compound is a pivotal building block in contemporary medicinal chemistry. Its structural motif, featuring a reactive chlorine atom at the 2-position and a primary amine at the 4-methyl position, serves as a versatile handle for constructing more complex molecular architectures. This compound is a frequently utilized intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, where the pyrimidine core often acts as a hinge-binding scaffold. The strategic selection of a synthetic route is therefore a critical decision in any drug development campaign, directly impacting scalability, cost, and overall efficiency. This guide provides a detailed examination of the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic that governs each approach.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dichloropyrimidine

This is arguably the most classical and widely employed approach, leveraging the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is significantly more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. This inherent electronic preference allows for a regioselective synthesis.

Expert Rationale & Mechanistic Insight

The synthesis begins with the reaction of 2,4-dichloropyrimidine with a nucleophile that can be later converted into the required aminomethyl group. A direct reaction with aminomethane is not feasible. A common and reliable method involves a two-step sequence: substitution with a cyanide or azide ion, followed by reduction. The cyanation route is particularly prevalent.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The cyanide anion attacks the electron-deficient C4 carbon, forming a negatively charged intermediate (Meisenheimer complex) which is stabilized by the electron-withdrawing nitrogen atoms of the ring. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding 2-chloro-4-cyanopyrimidine. This intermediate is then reduced to the target primary amine.

Visualizing the SNAr and Reduction Pathway

Caption: SNAr followed by nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-cyanopyrimidine

-

Setup: To a solution of 2-chloro-4-cyanopyrimidine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Raney Nickel (5-10% w/w).

-

Reaction: The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus.

-

Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Strategy 2: Functionalization of 4-Methyl-2-chloropyrimidine

An alternative approach begins with the commercially available 4-methyl-2-chloropyrimidine. This strategy requires the selective functionalization of the methyl group, which is typically achieved through radical halogenation followed by nucleophilic substitution.

Expert Rationale & Mechanistic Insight

This route is less common for large-scale synthesis due to challenges associated with radical reactions, such as lack of selectivity and the formation of multiple byproducts (di- and tri-halogenated species). However, for small-scale or discovery chemistry, it can be a viable option.

The key transformation is a free radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. This forms 4-(bromomethyl)-2-chloropyrimidine. This benzylic-like bromide is a potent electrophile, readily undergoing substitution with an amine source, such as ammonia or a protected amine equivalent, to furnish the desired product.

Visualizing the Side-Chain Functionalization Pathway

Caption: Radical bromination and subsequent amination.

Strategy 3: Reductive Amination of 2-Chloropyrimidine-4-carbaldehyde

This strategy relies on the formation of an imine from an aldehyde, followed by its in-situ reduction. It is a highly efficient and often high-yielding method, benefiting from the wide availability of reducing agents.

Expert Rationale & Mechanistic Insight

The starting material, 2-chloropyrimidine-4-carbaldehyde, can be prepared from 2-chloro-4-methylpyrimidine via oxidation. The aldehyde is then reacted with an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, to form an intermediate imine. This imine is not isolated but is immediately reduced to the primary amine.

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reagents of choice for this transformation. They are mild enough not to reduce the aldehyde starting material but are sufficiently reactive to reduce the protonated imine intermediate. This selectivity is a key advantage, allowing for a one-pot reaction with high efficiency.

Visualizing the Reductive Amination Pathway

Caption: One-pot imine formation and reduction.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on several factors including the scale of the synthesis, cost of starting materials, available equipment, and safety considerations.

| Starting Material | Key Transformation | Typical Overall Yield | Advantages | Disadvantages/Considerations |

| 2,4-Dichloropyrimidine | SNAr with CN⁻, then Nitrile Reduction | Good to Excellent | Highly reliable and scalable. Regioselectivity is well-established. Starting material is readily available. | Requires handling of toxic cyanides (e.g., KCN, NaCN). Reduction step may require specialized equipment (e.g., hydrogenation). |

| 4-Methyl-2-chloropyrimidine | Radical Halogenation, then Amination | Moderate to Good | Starting material is commercially available. | Radical reactions can be difficult to control and may produce byproducts. |

| 2-Chloropyrimidine-4-carbaldehyde | Reductive Amination | Good to Excellent | Often a high-yielding, one-pot procedure. Milder reaction conditions compared to nitrile reduction with LAH. | The aldehyde starting material may need to be synthesized, adding a step to the overall sequence. |

Conclusion and Recommendations

For large-scale, process chemistry applications, the route starting from 2,4-dichloropyrimidine via cyanation and subsequent reduction is often the most robust and economically viable choice. Its predictability and the high purity of the resulting intermediate make it an industry standard. For discovery chemistry and smaller-scale syntheses, reductive amination offers an excellent alternative, characterized by mild conditions and operational simplicity, provided the aldehyde precursor is accessible. The side-chain functionalization route, while chemically feasible, is generally less preferred due to potential selectivity issues but remains a useful option in specific contexts. The final choice should always be guided by a thorough evaluation of project-specific needs, including timeline, budget, and available expertise.

Reactivity and stability of the 2-chloropyrimidine core

An In-Depth Technical Guide to the Reactivity and Stability of the 2-Chloropyrimidine Core

Abstract

The 2-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from the unique electronic properties of the pyrimidine ring, which render the C2-chloro substituent highly susceptible to a range of synthetic transformations. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of the 2-chloropyrimidine core. We will delve into the mechanistic underpinnings of its key reactions—including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling—and offer field-proven protocols for its functionalization. Furthermore, we will examine the stability of the core under various chemical, photochemical, and metabolic conditions, providing critical insights for researchers, scientists, and drug development professionals.

Synthesis of the 2-Chloropyrimidine Core

The most established and widely utilized synthesis of 2-chloropyrimidine begins with the readily available 2-aminopyrimidine. The transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt intermediate, which is subsequently displaced by a chloride ion.[4][5]

Synthetic Workflow: From 2-Aminopyrimidine to 2-Chloropyrimidine

The conversion involves diazotization of 2-aminopyrimidine in concentrated hydrochloric acid with sodium nitrite at low temperatures, followed by neutralization. The careful control of temperature is critical to prevent decomposition and maximize yield.[4]

Caption: Workflow for the synthesis of 2-chloropyrimidine.

Detailed Experimental Protocol: Synthesis of 2-Chloropyrimidine

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.34 (1955).[4]

-

Flask Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid. Cool the solution to 0°C in an ice-salt bath.

-

Addition of Amine: Portion-wise, add 142 g (1.5 moles) of 2-aminopyrimidine with stirring, ensuring a homogeneous solution is formed. Cool this solution to -15°C. Causality: Maintaining a temperature below -10°C is crucial for the stability of the diazonium salt intermediate formed in the next step. Cooling below -15°C may cause the mixture to solidify.[4]

-

Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the flask over approximately 55 minutes, maintaining the reaction temperature between -15°C and -10°C. Trustworthiness: This step evolves nitrogen oxides and can be exothermic; cautious initial addition is required to control the temperature.[4]

-

Stirring: After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Neutralization: Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution. This step is highly exothermic and the temperature must be kept below 0°C to prevent significant yield reduction.[4]

-

Isolation: A solid consisting of 2-chloropyrimidine and sodium chloride will precipitate. Collect the solid by filtration. Immediately wash the solid with cold ether to dissolve the product. Extract the cold aqueous filtrate with four 75 mL portions of ether. Self-Validation: Immediate filtration and extraction are necessary to prevent decomposition of the product in the aqueous mixture.[4]

-

Purification: Combine all ether extracts, dry over anhydrous sodium sulfate, remove the solvent under reduced pressure, and recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine (Yield: 26–27%, m.p. 64.5–65.5°C).[4]

Reactivity of the 2-Chloropyrimidine Core

The reactivity of 2-chloropyrimidine is dominated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 act as powerful electron-withdrawing groups, significantly activating the C2, C4, and C6 positions towards nucleophilic attack. The chlorine atom at the C2 position, flanked by both ring nitrogens, is an excellent electrophilic site and a good leaving group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing the 2-chloropyrimidine core. The high reactivity of the C2-Cl bond often allows these reactions to proceed under mild, metal-free conditions.[1][6] 2-chloropyrimidine is estimated to be approximately 100 times more reactive than chloropyrazine in SNAr reactions.[1]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms. In the second, typically fast step, the chloride ion is eliminated, restoring aromaticity.

Caption: Generalized SNAr mechanism on 2-chloropyrimidine.

Scope and Protocol: Amination via SNAr

The introduction of amino groups is a critical transformation in drug discovery.[7] Due to the high activation of the C2 position, many primary and secondary amines react with 2-chloropyrimidine without the need for a metal catalyst.[1][6]

Detailed Experimental Protocol: Uncatalyzed Amination

-

Setup: To a solution of 2-chloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., water, ethanol, or NMP), add the desired amine (1.0-1.5 equiv.).[1][8]

-

Base (Optional): For amine hydrochlorides or less nucleophilic amines, a base such as K₂CO₃ or KF (2.0-3.0 equiv.) may be added to neutralize the HCl formed and facilitate the reaction.[1]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100°C. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by standard methods such as recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, palladium-catalyzed cross-coupling reactions have dramatically expanded the synthetic utility of 2-chloropyrimidine, enabling the formation of C-C and C-N bonds that are otherwise difficult to achieve.[9]

| Reaction Type | Bond Formed | Typical Reagents | Common Catalyst/Ligand | Base |

| Suzuki-Miyaura | C-C | Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃ / Xantphos, RuPhos | NaOtBu, K₃PO₄ |

| Sonogashira | C-C (alkyne) | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine |

Table 1: Overview of Common Cross-Coupling Reactions for 2-Chloropyrimidine.

A. Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for creating C-C bonds by coupling 2-chloropyrimidine with an organoboron reagent. Microwave-assisted procedures can significantly shorten reaction times and improve yields.[10][11]

Catalytic Cycle:

Sources

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Engine of Life: A Technical Guide to De Novo Pyrimidine Synthesis Pathways for Drug Discovery Professionals

Foreword: Beyond the Textbook – A Practical Perspective on Pyrimidine Synthesis

To the dedicated researchers, scientists, and drug development professionals, this guide is intended to be more than a mere recitation of a fundamental biochemical pathway. The de novo synthesis of pyrimidines is not just a series of enzymatic steps; it is a highly regulated, dynamic cellular engine essential for life, and consequently, a critical nexus for therapeutic intervention. In my years as a senior application scientist, I have seen the immense potential held within a deep, mechanistic understanding of this pathway. It is the difference between brute-force screening and rational drug design, between chasing elusive targets and developing potent, specific inhibitors. This guide is structured to provide you with that deeper understanding, to explain the "why" behind the "how," and to equip you with the practical knowledge to confidently explore this pathway in your own research. We will delve into the intricate choreography of the enzymes, the elegant logic of their regulation, and the established methodologies to probe their function. It is my hope that this resource will not only inform but also inspire your next breakthrough.

I. The Central Blueprint: An Overview of De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidine nucleotides is a fundamental metabolic pathway that constructs the pyrimidine ring from simple precursors: bicarbonate, glutamine, and aspartate.[1] This process is energetically demanding but essential for providing the building blocks for DNA, RNA, and various essential biomolecules.[2][3] The pathway consists of six enzymatic steps, culminating in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][4]

In eukaryotes, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[] The final two steps are catalyzed by another bifunctional enzyme, UMP synthase (UMPS).[6] This organization into multifunctional enzymes is thought to enhance catalytic efficiency through substrate channeling. The fourth step is catalyzed by a distinct mitochondrial enzyme, dihydroorotate dehydrogenase (DHODH).[7][8]

The de novo pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides for DNA replication.[9][10] This dependency makes the enzymes of this pathway attractive targets for therapeutic intervention.[]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Chloropyrimidine Derivatives: From First Principles to Drug Discovery Insights

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of a chloro-substituent, as in 2-chloropyrimidine, creates a versatile synthetic handle and significantly modulates the electronic properties of the ring, making it a key intermediate for drug development.[5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the molecular properties of 2-chloropyrimidine derivatives. We will move beyond a simple recitation of methods to explain the underlying causality of computational choices, ensuring a robust and reproducible workflow. This guide details the application of Density Functional Theory (DFT) to explore molecular structure, reactivity, and electronic properties, culminating in actionable insights for rational drug design.

The Strategic Importance of 2-Chloropyrimidine in Medicinal Chemistry

The pyrimidine nucleus is a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds.[4][7] From anticancer agents like 5-fluorouracil to antiviral medications, the pyrimidine core is a testament to nature's efficiency in molecular design.[2][3]

The 2-chloro- substituent serves two primary purposes:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom significantly influences the charge distribution of the pyrimidine ring. This directly impacts the molecule's reactivity and its ability to participate in crucial non-covalent interactions (e.g., hydrogen bonding, π-stacking) with a biological target.[5]

-

Synthetic Versatility: The C-Cl bond at the 2-position is a prime site for nucleophilic substitution reactions. This allows medicinal chemists to readily introduce a wide array of functional groups, creating diverse molecular libraries to screen for optimal biological activity.[5][6]

Quantum chemical calculations provide an indispensable toolkit for predicting how these structural modifications will translate into changes in molecular behavior, thereby guiding synthetic efforts and reducing the time and cost associated with traditional trial-and-error discovery pipelines.[5]

Theoretical Foundations: Selecting the Right Tools for the Job

A successful computational study hinges on the appropriate selection of theoretical methods and basis sets. The goal is to find a balance between computational accuracy and resource efficiency.[5]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For organic molecules like 2-chloropyrimidine derivatives, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational cost.[5][8] Unlike the older Hartree-Fock (HF) theory, which neglects electron correlation, DFT approximates this crucial quantum effect, leading to more reliable predictions of molecular geometries and energies.[5][9]

-

Causality of Choice: Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used functional for organic molecules. It combines the strengths of both HF theory and DFT by mixing a portion of the exact HF exchange with exchange and correlation functionals from DFT. This "hybrid" nature has been shown to yield excellent results for the thermochemistry and structural parameters of a vast range of organic systems, making it a trustworthy starting point for our analysis.[8][10]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation.

-

Causality of Choice: Why 6-311++G(d,p)?

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides a more flexible and accurate description of the electron distribution compared to smaller "double-zeta" sets like 6-31G.[11]

-

Polarization Functions (d,p): The (d,p) (sometimes written as **) notation indicates the addition of polarization functions. These are higher angular momentum functions (d-functions on heavy atoms like C, N, Cl and p-functions on H) that allow orbitals to change shape and "polarize" in the presence of other atoms. This is critical for accurately describing chemical bonds, especially in cyclic systems and with electronegative atoms like chlorine.[11][12]

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These are large, broad functions that are essential for describing atoms with lone pairs (like nitrogen and chlorine) and for accurately modeling non-covalent interactions, which are paramount in drug-receptor binding.[12]

-

This combination, B3LYP/6-311++G(d,p), represents a robust, well-validated level of theory for obtaining high-quality results for molecules of this class.[13]

Accounting for the Biological Milieu: Solvent Effects

Calculations performed in the gas phase neglect the profound influence of the surrounding solvent (in biological systems, primarily water). The Polarizable Continuum Model (PCM) is an efficient method to incorporate these effects.[14][15][16] PCM treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule, creating a reaction field that in turn influences the solute's electronic structure.[14][17][18] This is a crucial step for accurately modeling the behavior of a drug candidate in a physiological environment.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical, step-by-step workflow for the quantum chemical analysis of a 2-chloropyrimidine derivative. Each step builds upon the last, incorporating checks to ensure the scientific validity of the results.

Diagram: Quantum Chemical Calculation Workflow

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

-

Construct the Molecule: Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of the 2-chloropyrimidine derivative of interest.

-

Initial Cleaning: Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF). This provides the quantum mechanical calculation with a reasonable starting geometry.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule, which corresponds to its most stable 3D structure.[19]

-

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.[20][21]

-

Keywords: Opt B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water)

-

Explanation: This command instructs the software to perform a geometry optimization (Opt) using the B3LYP functional and the 6-311++G(d,p) basis set. The SCRF keyword invokes the Self-Consistent Reaction Field method, specifically using the PCM model for water as the solvent.[14]

-

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Objective: To confirm that the optimized geometry is a true energy minimum and not a saddle point (a transition state). This is a critical, non-negotiable step for ensuring the trustworthiness of the results.[22]

-

Protocol:

-

Validation Check:

-

Result: A true minimum on the potential energy surface will have zero imaginary frequencies .[23]

-

Action: If one or more imaginary frequencies are found, it indicates the structure is a transition state. The vibrational mode corresponding to the imaginary frequency should be animated to understand the distortion that leads to a lower energy structure, and the optimization (Step 2) should be restarted from this new geometry.

-

Step 4: Calculation and Analysis of Molecular Properties

Once a validated minimum energy structure is obtained, we can calculate the electronic properties that provide insight into the molecule's potential as a drug candidate.

Interpreting the Data: From Quantum Numbers to Drug Action

The output of these calculations provides a wealth of quantitative data. Here, we focus on three key descriptors and their interpretation in the context of drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[24]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor.[25][26]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates the molecule is a better electron acceptor.[26][27]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[24] A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[24][25][28]

Application in Drug Design: The HOMO-LUMO gap can be correlated with the bioactivity of a molecule. A highly stable, unreactive molecule (large gap) may have poor efficacy, while a highly reactive molecule (small gap) might be prone to off-target effects or metabolic instability. By calculating the HOMO-LUMO gap for a series of 2-chloropyrimidine derivatives, researchers can rank them in terms of their potential reactivity and stability.

| Property | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Interpretation |

| HOMO Energy (eV) | -6.8 eV | -6.2 eV | Derivative B is a better electron donor. |

| LUMO Energy (eV) | -1.5 eV | -2.0 eV | Derivative B is a better electron acceptor. |

| HOMO-LUMO Gap (eV) | 5.3 eV | 4.2 eV | Derivative B is predicted to be more reactive. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[29][30][31] It maps the electrostatic potential onto the molecule's electron density surface.

-

Color Convention:

-

Red: Electron-rich regions (negative potential), indicative of sites for electrophilic attack and hydrogen bond acceptors (e.g., lone pairs on nitrogen or oxygen atoms).[32][33]

-

Blue: Electron-deficient regions (positive potential), indicative of sites for nucleophilic attack and hydrogen bond donors (e.g., hydrogen atoms attached to electronegative atoms).[32][33]

-

Green: Neutral regions (zero potential).[33]

-

Application in Drug Design: MEP maps are invaluable for understanding and predicting drug-receptor interactions.[30][32] A potent drug often exhibits electrostatic complementarity with its target's binding site. By analyzing the MEP map of a 2-chloropyrimidine derivative, a medicinal chemist can:

-

Identify the key hydrogen bond donor and acceptor sites.

-

Predict how a change in a substituent will alter the electrostatic profile.

-

Visually compare the electrostatic properties of a novel compound with a known active drug.

Diagram: Interpreting an MEP Map

Caption: Correlation between MEP colors and chemical properties.

Conclusion and Future Outlook

Quantum chemical calculations, when applied with rigor and a clear understanding of the underlying principles, are a transformative tool in modern drug discovery. This guide has provided a comprehensive, self-validating workflow for the analysis of 2-chloropyrimidine derivatives using DFT. By moving beyond simple computation to a deep interpretation of properties like the HOMO-LUMO gap and MEP maps, researchers can generate powerful hypotheses, prioritize synthetic targets, and ultimately accelerate the journey from molecular concept to clinical candidate. The integration of these highly predictive computational models into the drug development pipeline is no longer an academic exercise but a strategic imperative for innovation and efficiency.

References

- Wikipedia. Polarizable continuum model.

- Stepinski, J., et al. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A.

- BenchChem. (2025).

- IRIS. Polarizable Continuum Model (PCM)

- ACS Publications. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A.

- Mohamed, H. (2019).

- ChemRxiv. (2024).

- Q-Chem Manual. 12.2.2 Polarizable Continuum Models.

- Limbach, M. A., et al. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.

- Computational Chemistry Group.

- Geronikaki, A., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.

- Deep Origin. Electrostatic Potential Maps.

- ResearchGate. (2018).

- Computational Chemistry List. The Absolute Beginners Guide to Gaussian.

- ResearchGate. Molecular electrostatic potential (MEP) map of the compounds.

- Wikipedia. HOMO and LUMO.

- AIMS Press. (2022).

- Omixium (YouTube Channel). (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!

- WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.

- ResearchGate.

- Jhaa, G. (YouTube Channel). (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software.

- Gaussian, Inc. (1999).

- Barrett Research Group. GAUSSIAN 09W TUTORIAL.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

- Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- Al-Warhi, T., et al. (2022).

- DB Infotech (YouTube Channel). (2023).

- Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- ResearchGate. (2015). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.

- El-Gamal, M. I., et al. (2024).

- Lindqvist, L., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences.

- ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?

- Eldehna, W. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.

- Saracoglu, M., et al. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)

- Mini-Reviews in Medicinal Chemistry. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.

- Gaussian, Inc. (2021). Basis Sets.

- Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.

- MDPI. (2022).

- Vrije Universiteit Amsterdam. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.

- Reddit. (2016). ubiquity of B3LYP/6-31G*.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. gaussian.com [gaussian.com]

- 13. researchgate.net [researchgate.net]

- 14. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 15. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules [air.unipr.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 19. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 20. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 21. youtube.com [youtube.com]

- 22. gaussian.com [gaussian.com]

- 23. youtube.com [youtube.com]

- 24. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 25. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 26. researchgate.net [researchgate.net]

- 27. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 28. youtube.com [youtube.com]

- 29. MEP [cup.uni-muenchen.de]

- 30. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 31. researchgate.net [researchgate.net]

- 32. chemrxiv.org [chemrxiv.org]

- 33. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Commercial Availability, Procurement, and Quality Verification of (2-Chloropyrimidin-4-YL)methanamine

Abstract

(2-Chloropyrimidin-4-YL)methanamine is a critical heterocyclic building block in medicinal chemistry and drug discovery, valued for its reactive sites that allow for diverse synthetic modifications. However, its procurement is fraught with potential challenges, including confusion with similarly named analogs and variability in supplier quality. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It details reliable suppliers, offers a robust framework for quality assessment through in-house validation protocols (¹H NMR and HPLC), and presents a logical workflow for sourcing and verifying this essential reagent.

Introduction: Defining the Reagent and Its Significance

This compound, identified by CAS Number 181363-10-0 , is a substituted pyrimidine featuring a reactive chlorine atom at the C2 position and a primary amine on a methyl substituent at the C4 position. This unique arrangement makes it a versatile intermediate for introducing the pyrimidine scaffold into target molecules, a common motif in pharmacologically active compounds.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 181363-10-0[1]

-

Molecular Formula: C₅H₆ClN₃

-

Molecular Weight: 143.57 g/mol

A Critical Note on Compound Identification:

It is imperative to distinguish this compound from its pyridine analog, (2-Chloropyridin-4-yl)methanamine (often supplied as the HCl salt, CAS 916210-98-5).[2][3][4] The substitution of a pyrimidine ring for a pyridine ring fundamentally alters the compound's reactivity, electronic properties, and biological activity. Researchers must meticulously verify the CAS number before procurement to avoid costly and time-consuming errors.

Commercial Availability and Supplier Analysis

The procurement of this compound requires careful selection from specialized chemical suppliers. While the compound is not as ubiquitous as common lab reagents, it is readily available from manufacturers who focus on building blocks for research and development. Key considerations when selecting a supplier include the purity grades offered, availability of analytical documentation (Certificate of Analysis), lot-to-lot consistency, and scalability for future needs.

Below is a summary of known suppliers offering this compound (CAS 181363-10-0).

| Supplier | Typical Purity | Available Documentation | Scale | Link |

| BLD Pharm | >95% | NMR, HPLC, LC-MS, UPLC data often available online | Research (mg) to Bulk (kg) | [1] |

| EvitaChem | >95% | Serves as a building block in their library | Research quantities | [5] |

Note: This table is based on publicly available data and is not exhaustive. Researchers should always contact suppliers directly for the most current information on availability, pricing, and documentation.

Quality Control: A Framework for In-House Validation

Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific research. Independent verification of a compound's identity and purity is a foundational step in ensuring the reliability and reproducibility of experimental data. The following protocols are designed to provide a robust and efficient means of validating incoming batches of this compound.

The logical workflow for procuring and validating this reagent is illustrated below.

Caption: Workflow for Procurement and Quality Validation.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of a molecule.[6][7] This protocol provides expected chemical shifts for the target compound.

Objective: To confirm the structural integrity of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to clearly resolve amine and aromatic protons.

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Data Analysis: Process the spectrum and compare the observed chemical shifts (δ), splitting patterns, and integrations to the expected values.

Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

~8.7 ppm (d, 1H): Pyrimidine H6 proton, doublet.

-

~7.5 ppm (d, 1H): Pyrimidine H5 proton, doublet.

-

~3.9 ppm (s, 2H): Methylene protons (-CH₂-NH₂), singlet.

-

~2.5 ppm (br s, 2H): Amine protons (-NH₂), broad singlet. This peak may exchange with residual water in the solvent and its position can vary.

Self-Validation: The presence of two doublets in the aromatic region and a singlet for the methylene group, with the correct 1:1:2 integration ratio, provides high confidence in the compound's identity.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate the main compound from any impurities, allowing for accurate purity determination.[6][8]

Objective: To determine the purity of the sample by calculating the area percentage of the main peak.

Instrumentation: HPLC system with a UV detector (Diode Array Detector preferred).

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of organic molecules like the target compound.

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). Causality: TFA acts as an ion-pairing agent, improving peak shape for amines, while the acetonitrile/water gradient effectively elutes compounds of varying polarity.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm. Causality: The pyrimidine ring is expected to have strong UV absorbance at or near this wavelength.

-

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate all peaks detected. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Self-Validation: For a high-quality sample, the resulting chromatogram should show a single major peak with a purity value >95%. Any significant secondary peaks would indicate the presence of impurities requiring further investigation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent.

-

Handling: Based on safety data for similar chloro-amino-heterocycles, this compound should be handled in a well-ventilated area or chemical fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.

Conclusion

The successful use of this compound in a research or development setting begins with careful and informed procurement. By verifying the correct CAS number (181363-10-0), selecting reputable suppliers, and implementing a rigorous in-house validation workflow incorporating NMR and HPLC, scientists can ensure the identity and purity of their starting material. This diligence is not merely procedural; it is a fundamental prerequisite for generating reproducible, high-quality scientific data and ultimately, for the success of the synthetic campaign.

References

-

Synthonix, Inc. (2-chloropyridin-4-yl)methanamine hydrochloride - [C30000]. [Link]

-

Selleck Chemicals. (2-Chloropyridin-4-yl)methanamine hydrochloride Datasheet. [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

PubMed. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). [Link]

-

National Center for Biotechnology Information. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

-

Pharmaffiliates. CAS No : 732-26-3 | Product Name : 2,4,6-Tri-tert-butylphenol. [Link]

-

IndiaMART. 2,4,6-Tri-Tert-Butylphenol CAS 732-26-3. [Link]

Sources

- 1. 181363-10-0|this compound|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Synthonix, Inc > 916210-98-5 | (2-chloropyridin-4-yl)methanamine hydrochloride [synthonix.com]

- 5. Buy (4-Chloropyrimidin-2-YL)methanamine (EVT-421338) | 944902-16-3 [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

The Strategic Utility of (2-Chloropyrimidin-4-YL)methanamine: A Guide for Medicinal Chemists

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of clinically successful therapeutics.[1][2] Its inherent biocompatibility, stemming from its role as a fundamental unit of DNA and RNA, combined with its synthetic tractability, makes it a cornerstone of medicinal chemistry.[1][2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5]

This guide focuses on a particularly valuable, yet nuanced, building block: (2-Chloropyrimidin-4-YL)methanamine . This molecule is strategically functionalized with three key points for chemical elaboration: a reactive 2-chloro leaving group, a nucleophilic aminomethyl side chain at the 4-position, and the pyrimidine ring itself, which can engage in crucial hydrogen bonding interactions with biological targets.[2] This unique arrangement allows for the controlled, sequential introduction of diverse chemical moieties, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the core reactivity of this scaffold, provide field-proven protocols for its application in key synthetic transformations, and illustrate its potential in the design of targeted therapies, particularly kinase inhibitors.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. Understanding this reactivity is paramount to designing logical and efficient synthetic routes.

-

The 2-Chloro Position: A Gateway for C-C and C-N Bond Formation The chlorine atom at the C2 position of the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions .[6][7] This is the primary site for introducing diversity elements that can be tailored to fit into the binding pockets of target proteins. Generally, substitution at the C4 (and C6) position of a dichloropyrimidine is favored over the C2 position.[6] However, in our subject molecule, the C4 position is already functionalized, directing reactivity towards the C2-chloro group.

-

The 4-Aminomethyl Group: A Handle for Amide Coupling and Further Functionalization The primary amine of the methanamine substituent at the C4 position provides a nucleophilic handle for a variety of transformations, most notably amide bond formation . This allows for the extension of the molecule and the introduction of functionalities that can modulate solubility, cell permeability, and target engagement.

-